Dibenz[a,h]acridine
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Aza-PAHs
Dibenz[a,h]acridine belongs to the broader class of polycyclic aromatic compounds (PACs), which are organic compounds composed of multiple fused aromatic rings. PACs encompass various subgroups, including polycyclic aromatic hydrocarbons (PAHs), oxygenated PAHs (oxy-PAHs), alkylated PAHs, and nitrogen-containing aromatic compounds (azaarenes). this compound is specifically classified as a nitrogen heterocycle and an organonitrogen heterocyclic compound, falling under the category of aza-PAHs or azaarenes due to the presence of a nitrogen atom within its ring structure, which replaces a carbon atom found in analogous PAHs. nih.goviarc.frnih.gov
PAHs typically consist solely of carbon and hydrogen atoms arranged in fused aromatic rings. epa.gov Aza-PAHs, like this compound, are structurally related to PAHs but contain one or more nitrogen atoms within the aromatic ring system. iarc.frnih.gov This nitrogen atom can alter the chemical and physical properties of the compound compared to its all-carbon PAH counterpart, influencing factors such as basicity, solubility, and metabolic pathways. iarc.frwikipedia.org Acridine (B1665455) itself is a nitrogen heterocycle structurally related to anthracene (B1667546), with one central CH group replaced by nitrogen. wikipedia.org this compound is a more complex aza-PAH, featuring an acridine backbone fused with additional benzene (B151609) rings. ontosight.ai
This compound, along with other aza-PAHs and PAHs, can be released into the environment through various sources, including the incomplete combustion of organic compounds, such as in automobile exhaust, coal burning, and incinerator effluents, as well as in cigarette smoke condensate. nih.goviarc.frnih.gov
Significance of this compound in Carcinogenesis Studies
This compound holds significant importance in carcinogenesis studies due to its established mutagenic and carcinogenic properties. ontosight.aiscbt.com It is recognized as a compound that can cause cancer according to independent scientific and health expert committees. nih.gov The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals. nih.gov
Research has demonstrated that this compound can induce tumors in experimental animals at various tissue sites and through different routes of exposure. epa.gov Studies in mice have shown that subcutaneous or intravenous injection can lead to lung tumors, while subcutaneous injection also caused sarcomas at the injection site, and dermal exposure resulted in skin tumors. epa.gov Intrapulmonary implantation of pellets containing this compound has also been shown to cause lung cancer (carcinoma) in female rats. epa.gov
The carcinogenic effects of this compound are linked to its interaction with biological systems, particularly its ability to intercalate into DNA. ontosight.aiontosight.aiontosight.ai This intercalation can disrupt normal cellular processes and potentially lead to mutations and tumor formation. ontosight.aiontosight.aiontosight.ai The metabolic activation of this compound plays a crucial role in its carcinogenicity. It is metabolized predominantly to dihydrodiols, such as trans-3,4-dihydroxy-3,4-dihydro-dibenz[a,h]acridine and trans-10,11-dihydroxy-10,11-dihydrothis compound (a putative proximate carcinogen). oup.comacs.org Further metabolism can lead to the formation of bay-region diol epoxides, which are considered ultimate carcinogenic metabolites of many polycyclic aromatic compounds. aacrjournals.org Studies have investigated the mutagenic activity of these diol epoxides in bacterial and mammalian cells, highlighting the role of metabolic activation in the compound's genotoxicity. aacrjournals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
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InChI |
InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H | |
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InChI Key |
JNCSIWAONQTVCF-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3 | |
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Molecular Formula |
C21H13N | |
| Record name | DIBENZ[A,H]ACRIDINE | |
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DSSTOX Substance ID |
DTXSID3059761 | |
| Record name | Dibenz[a,h]acridine | |
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Molecular Weight |
279.3 g/mol | |
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Physical Description |
Dibenz[a,h]acridine appears as yellow crystals. Insoluble in water., Yellow solid; [HSDB] Crystalline solid; [Cerilliant MSDS] | |
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| Record name | Dibenz(a,h)acridine | |
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Solubility |
In water, 0.159 mg/L at 25 °C, Sparingly soluble in ethanol; soluble in benzene, acetone, and cyclohexane | |
| Record name | DIBENZ(A,H)ACRIDINE | |
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Color/Form |
Yellow crystals | |
CAS No. |
226-36-8 | |
| Record name | DIBENZ[A,H]ACRIDINE | |
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| Record name | Dibenz[a,h]acridine | |
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| Record name | Dibenz(a,h)acridine | |
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| Record name | 2-azapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{15,20}]docosa-1(14),2,4(9),5,7,10,12,15(20),16,18,21-undecaene | |
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| Record name | DIBENZ(A,H)ACRIDINE | |
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Melting Point |
228 °C | |
| Record name | DIBENZ(A,H)ACRIDINE | |
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Synthetic Methodologies for Dibenz A,h Acridine and Its Derivatives
Historical Context of Acridine (B1665455) Synthesis and its Relevance to Dibenz[a,h]acridine
Acridine, the parent ring system of this compound, was first isolated in 1870 by Carl Gräbe and Heinrich Caro from coal tar wikipedia.orgencyclopedia.pubnih.govptfarm.pl. Its name derives from its acrid odor and skin-irritating properties wikipedia.orgptfarm.pl. Early methods for isolating acridine involved extraction from coal tar using dilute sulfuric acid, followed by precipitation as acridine bichromate and decomposition with ammonia (B1221849) wikipedia.org.
Synthetic routes to acridine and its derivatives have been explored for a long time. The Bernthsen acridine synthesis, for instance, involves the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride wikipedia.orgptfarm.pl. When formic acid is used, the parent acridine is formed wikipedia.org. Other historical methods include the Ullmann synthesis, which involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid followed by cyclization to form acridone, and subsequent reduction and dehydrogenation to yield acridine encyclopedia.pub. Friedlander synthesis and reactions involving C-acylated diphenylamine have also been employed for synthesizing acridine derivatives encyclopedia.pubptfarm.pl.
While these historical methods primarily focused on the core acridine structure, they laid the groundwork for understanding the reactivity and cyclization pathways that are relevant to the synthesis of more complex acridines like this compound. The challenges in regiocontrol and achieving high yields in polycyclic systems necessitated the development of more modern and precise synthetic techniques.
Modern Synthetic Approaches for this compound
Modern synthetic strategies for constructing the this compound framework often involve multi-step sequences that allow for greater control over the regiochemistry and the introduction of specific substituents. These approaches frequently utilize transition metal catalysis and acid-mediated cyclization reactions.
Multi-step Organic Synthesis Techniques
The synthesis of complex acridine derivatives, including dibenz[c,h]acridine-3,4-diol, 1,2,3,4-tetrahydro-, trans-(+-)-, has been reported to involve multi-step organic synthesis techniques ontosight.ai. These techniques can include condensation reactions and reduction steps ontosight.ai. Such multi-step approaches are often necessary to build the intricate polycyclic structure of this compound from simpler starting materials, allowing for functional group manipulation and ring formation in a controlled manner.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in the synthesis of complex organic molecules, including nitrogen-containing heterocycles like acridines acs.orgnih.gov. These reactions are particularly useful for forming carbon-carbon and carbon-nitrogen bonds with high selectivity.
In the context of dibenzoacridines, palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, have been employed in convergent synthetic strategies researchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, a three-step synthesis of dibenzo[a,j]acridines, which are isomers of dibenz[c,h]acridines, relies on regioselective palladium-catalyzed cross-coupling reactions of 2,3,5,6-tetrachloropyridine (B1294921) researchgate.netresearchgate.netresearchgate.net. This approach involves initial Sonogashira reactions followed by Suzuki coupling to build the necessary substituted pyridine (B92270) intermediate researchgate.net. Palladium-catalyzed intramolecular double-cyclization reactions have also been reported for the synthesis of dibenz[a,h]anthracenes from styrylstilbene derivatives, highlighting the utility of palladium in constructing related polycyclic aromatic systems frontiersin.org.
Palladium catalysis is crucial for C-H activation and subsequent transformations in some synthetic routes frontiersin.org. For example, a strategy for the synthesis of dibenz[a,j]anthracenes involves tandem palladium-catalyzed directed C-H olefination acs.org.
Brønsted Acid-Mediated Cycloisomerization
Brønsted acid-mediated cycloisomerization is another key step in the synthesis of certain dibenzoacridines. Following palladium-catalyzed cross-coupling reactions, a subsequent cyclization step is often required to form the final ring system.
In the three-step synthesis of dibenzo[a,j]acridines mentioned earlier, the palladium-catalyzed cross-coupling reactions are followed by a Brønsted acid-mediated cycloisomerization researchgate.netresearchgate.netresearchgate.netresearchgate.net. This cycloisomerization step is crucial for closing the final ring to form the dibenzo[a,j]acridine scaffold researchgate.net. Neat methanesulfonic acid has been reported as an effective Brønsted acid for this cycloisomerization in the synthesis of dibenzo[c,h]acridine derivatives researchgate.netthieme-connect.com. This method provides the desired acridines in moderate to very good yields and tolerates various substituents researchgate.net.
Regioselective Synthesis Strategies
Achieving regioselectivity is a critical challenge in the synthesis of polycyclic aromatic compounds like this compound, where multiple positions are available for reaction. Modern synthetic strategies often incorporate features that control the regiochemical outcome.
The synthesis of dibenzo[a,j]acridines and regioisomeric dibenzo[c,h]acridines from a common starting material, 2,3,5,6-tetrachloropyridine, demonstrates the importance of regioselective control researchgate.netresearchgate.net. By changing the order of Sonogashira and Suzuki-Miyaura reactions in a sequence involving site-selective cross-coupling, researchers were able to access different regioisomers researchgate.netresearchgate.net. This highlights how the sequence of reactions can dictate the final regiochemistry of the product.
Regioselective C-H arylation catalyzed by ruthenium has been reported for the synthesis of dibenz[a,h]anthracenes, indicating that regiocontrol can be achieved through the appropriate choice of catalyst and reaction conditions in the synthesis of related polycyclic systems beilstein-journals.org. Regioselective cyclization reactions, such as Lewis acid-mediated cyclization, have also been employed in the synthesis of anthracene (B1667546) derivatives beilstein-journals.org. Furthermore, regioselective multicomponent domino reactions have been developed to provide efficient routes to fused acridines nih.gov.
One-Pot Condensation Reactions for Acridine Derivatives
One-pot condensation reactions offer an efficient and often environmentally friendly approach to synthesizing complex molecules by combining multiple steps into a single reaction vessel. This minimizes the need for isolation and purification of intermediates.
One-pot Hantzsch condensation has been used to synthesize acridinediones, which are related to the acridine framework, from aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, and amines nih.gov. This method can be carried out in refluxing water, representing a greener synthetic approach nih.gov. Similarly, one-pot multi-component condensation reactions have been employed for the synthesis of benzo[c]acridine derivatives using catalysts like sulfonic acid functionalized SBA-15 under solvent-free conditions scielo.org.mxjmcs.org.mx. These one-pot methods demonstrate the potential for streamlined synthesis of acridine derivatives, although their direct applicability to the complex structure of this compound itself may vary depending on the specific reaction and starting materials.
Synthesis of Specific this compound Metabolites and Analogues
Metabolic studies have identified several key metabolites of this compound, predominantly dihydrodiols and their subsequent epoxide derivatives. Synthetic routes have been developed to access these specific compounds. This compound is metabolized predominantly to trans-3,4-dihydroxy-3,4-dihydro-dibenz[a,h]acridine and trans-10,11-dihydroxy-10,11-dihydrothis compound, which are considered major metabolites and putative proximate carcinogens nih.govnorman-network.com.
The synthesis of dihydrodiols of this compound has been reported, often utilizing common intermediates. For instance, trans-1,2-dihydroxy-1,2-dihydrothis compound, trans-3,4-dihydroxy-3,4-dihyrothis compound, and trans-8,9-dihydroxy-8,9-dihydrothis compound have been synthesized starting from 8,9,10,11-tetrahydrothis compound acs.orgchemsrc.com.
One approach for preparing the 1,2- and 3,4-dihydrodiols involves the Birch reduction of 8,9,10,11-tetrahydrothis compound to yield an intermediate that is subsequently used in their synthesis acs.orgchemsrc.com. The synthesis of the 8,9-dihydrodiol, on the other hand, was achieved through the bromination of 8,9,10,11-tetrahydrothis compound followed by dehydrobromination, which resulted in a mixture of isomeric alkenes that were successfully converted to the desired product acs.orgchemsrc.com.
While phenols are also known metabolites of polycyclic aromatic compounds, detailed synthetic methods specifically for the phenolic derivatives of this compound were not prominently featured in the search results. However, synthesis of potential metabolites, including phenols, of the related compound dibenz[a,j]acridine (B14077) has been reported ctdbase.org. For dibenz[a,h]anthracene (B1670416), a carbon analogue, phenols have been synthesized using reductive cyclization of o-naphthoylnaphthoic acids with hydroiodic acid-red phosphorus nist.gov.
Bay-region diol epoxides are considered key activated forms of many polycyclic aromatic hydrocarbons and aza-PAHs. Their synthesis, particularly in stereochemically pure forms, is essential for evaluating their biological activity. The pathway for the metabolic formation of bay-region diol epoxides typically involves the oxidation of a terminal aromatic ring to form an arene oxide, followed by enzymatic hydration of the epoxide to a trans-dihydrodiol, and a subsequent epoxidation of the bay-region double bond of the dihydrodiol fishersci.co.ukiarc.fr.
The synthesis of diastereomeric bay-region 10,11-diol epoxides of this compound, where the benzylic hydroxyl group is either cis or trans to the epoxide oxygen, has been described norman-network.com. Furthermore, the stereoselective synthesis of enantiomerically pure (+)- and (–)-isomers of the diastereomeric pairs of Dibenz[a,h]Acr 10,11-diol 8,9-epoxides from the corresponding (+)- and (–)-enantiomers of DB[a,h]Acr 10,11-dihydrodiol has been achieved. These synthetic efforts allow for the investigation of the impact of absolute stereochemistry on the biological activity of these metabolites.
Metabolic Activation and Biotransformation of Dibenz A,h Acridine
Enzymatic Pathways of Dibenz[a,h]acridine Metabolism
The biotransformation of DB[a,h]ACR is largely mediated by enzymes, particularly those belonging to the cytochrome P450 superfamily. These enzymes catalyze the initial oxidation steps in the metabolic cascade.
Role of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1B1, CYP3A4) in Humans and Rats
Studies using recombinant human cytochromes P450 1A1, 1B1, and 3A4, as well as rat P450 1A1, have shown their involvement in DB[a,h]ACR metabolism. Among these, CYP1A1 was found to be the most effective in metabolizing DB[a,h]ACR, followed by CYP1B1 and CYP3A4. acs.orgacs.org Human P450 1A1 is substantially more active than human P40 1B1 in the metabolic activation of DB[a,h]ACR to its 10,11-diol. acs.orgacs.org
Data on the relative proportions of major metabolites produced by human and rat P450 isoforms highlight species and isoform-specific differences in regioselectivity. For instance, human CYP1A1 produced a higher proportion of DB[a,h]ACR-10,11-diol compared to DB[a,h]ACR-3,4-diol. acs.orgacs.org In contrast, human CYP1B1 showed a strong preference for metabolism at the 3,4-position, forming a much greater proportion of the 3,4-diol. acs.orgacs.org Rat P450 1A1, unlike its human counterparts, showed no significant regioselectivity, producing nearly equal proportions of the 10,11-diol and 3,4-diol. acs.orgacs.orgnih.gov
Table 1: Regioselectivity of this compound Metabolism by Human and Rat P450s
| Enzyme | Species | Proportion of 10,11-diol (%) | Proportion of 3,4-diol (%) |
| Human CYP1A1 | Human | 44.7 | 23.8 |
| Human CYP1B1 | Human | 6.4 | 54.7 |
| Human CYP3A4 | Human | Minor | Minor |
| Rat P450 1A1 | Rat | Nearly equal | Nearly equal |
Based on data from search results acs.orgacs.org. Proportions are relative to total ethyl acetate (B1210297) soluble metabolites in some studies.
Regioselectivity and Stereoselectivity of Metabolic Pathways
The metabolism of DB[a,h]ACR exhibits both regioselectivity (preference for metabolism at specific positions on the molecule) and stereoselectivity (preference for the formation of specific stereoisomers). The formation of dihydrodiols with a bay-region double bond, specifically the 3,4-diol and 10,11-diol, are predominant metabolic pathways. nih.govnih.gov
Despite differences in regioselectivity, human CYP1A1, human CYP1B1, and rat P450 1A1 have shown similar stereoselectivity in the metabolism of DB[a,h]ACR to its dihydrodiols with a bay-region double bond, primarily producing the R,R enantiomers (>94%). acs.orgacs.orgnih.gov Rat liver microsomes also produced the 3,4-diol and 10,11-diol with predominantly R,R-enantiomers, albeit with lower optical purity (38-54%). oup.com
Formation of Dihydrodiols (e.g., this compound-3,4-diol and this compound-10,11-diol)
The predominant metabolites of DB[a,h]ACR are the dihydrodiols with bay-region double bonds, namely trans-3,4-dihydroxy-3,4-dihydro-dibenz[a,h]acridine (DB[a,h]ACR-3,4-diol) and trans-10,11-dihydroxy-10,11-dihydrothis compound (DB[a,h]ACR-10,11-diol). nih.govnih.govoup.com These dihydrodiols are considered putative proximate carcinogens. acs.orgacs.orgoup.com In rat liver microsomes, both DB[a,h]AC-3,4-dihydrodiol and DB[a,h]AC-10,11-dihydrodiol each accounted for 21-23% of the total metabolism in studies using 3-methylcholanthrene-treated rats. nih.gov
Formation of Phenols (e.g., 3-hydroxy-Dibenz[a,j]acridine, 4-hydroxy-Dibenz[a,j]acridine)
While the outline specifically mentions 3-hydroxy-Dibenz[a,j]acridine and 4-hydroxy-Dibenz[a,j]acridine, research on the metabolism of this compound by rat liver microsomes has identified metabolites that co-eluted with 3-hydroxy-DB[a,h]AC, accounting for approximately 20% of total metabolites. nih.gov Studies on the metabolism of Dibenz[a,j]acridine (B14077) in isolated rat hepatocytes also reported the formation of 3-hydroxy-DB[a,j]acridine and 4-hydroxy-DB[a,j]acridine as major organic solvent-soluble metabolites. tandfonline.com Given the structural similarity and the outline's explicit mention, it is plausible that hydroxy-Dibenz[a,h]acridine derivatives are also formed during the metabolism of this compound, although the provided sources specifically confirm the co-elution with 3-hydroxy-DB[a,h]AC. nih.gov
Minor Metabolic Pathways (e.g., K-region oxides)
Metabolism at the K-region is considered a minor pathway for DB[a,h]ACR, similar to its carbon analogue dibenz[a,h]anthracene (B1670416). nih.govnih.gov Studies in rat liver microsomes detected two K-region oxides, DB[a,h]AC-12,13-oxide and DB[a,h]AC-5,6-oxide, estimated to represent 5% and 2% of total metabolites, respectively. nih.gov Another minor metabolite detected was DB[a,h]AC-1,2-dihydrodiol, accounting for approximately 5% of total metabolites. nih.gov DB[a,h]AC-8,9-dihydrodiol was not detected (less than 2%). nih.govnih.gov
Influence of Heterocyclic Nitrogen on Metabolism
The presence of the heterocyclic nitrogen atom in aza-PAHs like DB[a,h]ACR can influence the metabolic pathways compared to their carbonaceous counterparts. Research indicates that the position of the nitrogen heteroatom can affect the stereoselectivity of the enzymes involved in metabolic activation. psu.edu While some studies suggest the heterocyclic nitrogen atom has little effect in modifying the relative extents of formation of the two predominant benzo-ring dihydrodiols with bay-region double bonds, others indicate that the presence of nitrogen influences the relative extent to which these diols are formed by human P450s 1A1 and 1B1. acs.orgacs.orgnih.govnih.gov Human P450 1A1 produces a higher proportion of the 10,11-diol (derived from the benzo ring adjacent to the nitrogen), whereas human P450 1B1 favors the formation of the 3,4-diol (derived from the benzo ring away from the nitrogen). acs.orgacs.org
Induction of Metabolizing Enzymes by this compound and Related Compounds
This compound and related aza-PAHs can induce the activity of drug-metabolizing enzymes, particularly members of the cytochrome P450 (CYP) superfamily. Studies have shown that DB[a,j]acridine, a related aza-PAH, can moderately induce 7-ethoxyresorufin (B15458) O-deethylation activities in mice, an indicator of CYP1A activity. tandfonline.com Dibenz[a,h]anthracene, a carbon analogue, is also known to induce hepatic aryl hydrocarbon hydroxylase activity in certain strains of mice. oup.com Furthermore, aza-PAHs, including this compound and dibenz[a,i]acridine, have been shown to activate the aryl hydrocarbon receptor (AhR), a key regulator of CYP1A expression, in cell-based assays. psu.edu This activation can occur at picomolar concentrations, comparable to the effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). psu.edu Induction by a 3-methylcholanthrene (B14862) (3-MC)-type inducer, such as DB[a,h]AC, is required for substantial metabolism of DB[a,h]AC to occur in rat liver microsomes. oup.com
In Vitro and In Vivo Metabolism Studies
Metabolism studies using both in vitro and in vivo models have provided insights into the biotransformation pathways of this compound.
Metabolism in Liver Microsomes
Liver microsomes, particularly from induced animals, are a common system for studying the initial oxidative metabolism of xenobiotics like this compound. Recombinant human cytochrome P450 1A1, 1B1, and 3A4, as well as rat P450 1A1, have been investigated for their roles in metabolizing DB[a,h]ACR. nih.govacs.orgnih.gov Among these, CYP1A1 was found to be the most effective, followed by CYP1B1 and CYP3A4. nih.govacs.orgnih.gov
The major metabolites produced by human CYP1A1 and CYP1B1 are the dihydrodiols with a bay-region double bond: DB[a,h]ACR-3,4-diol and DB[a,h]ACR-10,11-diol. nih.govacs.orgnih.gov The 10,11-diol is considered a putative proximate carcinogen. nih.govacs.orgnih.gov Human CYP1A1 produces a higher proportion of the 10,11-diol (44.7%) compared to the 3,4-diol (23.8%), while human CYP1B1 produces a much greater proportion of the 3,4-diol (54.7%) than the 10,11-diol (6.4%). nih.govacs.orgnih.gov This indicates significant regioselectivity differences between human CYP1A1 and CYP1B1 in DB[a,h]ACR metabolism. nih.govacs.orgnih.gov Human CYP1A1 is also substantially more active than human CYP1B1 in the metabolic activation of DB[a,h]ACR to its 10,11-diol. nih.govacs.orgnih.gov The presence of the nitrogen atom influences the relative formation of these two bay-region dihydrodiols by human CYP1A1 and CYP1B1. nih.govacs.orgnih.gov
In contrast to human P450s, rat P450 1A1 shows less regioselectivity, producing nearly equal proportions of the 10,11-diol and 3,4-diol. nih.govacs.orgnih.gov Despite these regioselectivity differences, human CYP1A1, human CYP1B1, and rat P450 1A1 show similar stereoselectivity in metabolizing DB[a,h]ACR to its bay-region dihydrodiols, primarily producing the R,R enantiomers (>94%). nih.govacs.orgnih.gov
Studies using liver microsomes from 3-methylcholanthrene-treated rats have identified trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine (DBAJAC-3,4-dihydrodiol) as a major metabolite of dibenz[a,j]acridine, a related compound. oup.comoup.comoup.comoup.com Other metabolites identified include trans-5,6-dihydro-5,6-dihydroxydibenz[a,j]acridine, dibenz[a,j]acridine-5,6-oxide, 3-hydroxydibenz[a,j]acridine, and 4-hydroxydibenz[a,j]acridine. oup.comoup.comoup.com Secondary metabolites such as dibenz[a,j]acridine-5,6,8,9-dioxide, tetrols, diol epoxides, and phenolic dihydrodiols have also been observed. oup.comoup.com
In rat liver microsomes, the predominant metabolites of DB[a,h]ACR are the bay-region dihydrodiols, DB[a,h]AC-3,4-dihydrodiol and DB[a,h]AC-10,11-dihydrodiol, each accounting for a significant portion of the total metabolism. oup.comnih.gov Other metabolites include DB[a,h]AC-1,2-dihydrodiol, K-region oxides (DB[a,h]AC-12,13- and 5,6-oxides), and unidentified polar metabolites and metabolites co-eluting with 3-hydroxy-DB[a,h]AC. oup.comnih.gov DB[a,h]AC-8,9-dihydrodiol was not detected in these studies. oup.comnih.gov The metabolic profiles were similar across different pretreatments (DB[a,h]AC, phenobarbital (B1680315), or corn oil), resembling those from 3-MC-induced microsomes. oup.comnih.gov
The stereoselectivity of rat liver enzymes in metabolizing DB[a,h]ACR to its 3,4-diol and 10,11-diol has also been examined. psu.edunih.govoup.com Both control and 3-MC-treated rat liver microsomes produced these major metabolites with predominantly R,R-enantiomers, exhibiting 38-54% optical purity. psu.edunih.govoup.com Metabolism of the 10,11-diol enantiomers by rat liver microsomes produced bay-region diol epoxides. psu.edunih.govoup.com Control microsomes produced a higher percentage of bay-region diol epoxides (46-59%) from the 10,11-diol enantiomers compared to microsomes from 3-MC-treated rats (14-17%). psu.edunih.govoup.com The bay-region diol epoxides were predominantly the trans-diol epoxide diastereomer. psu.edunih.govoup.com
The 10,11-dihydrodiol of this compound was metabolically activated by rat hepatic microsomes to a greater extent than the 3,4-dihydrodiol, as assessed by mutagenicity in Salmonella typhimurium TA100. aacrjournals.orgwho.int
Here is a summary of major metabolites of this compound identified in rat liver microsomes:
| Metabolite | Percentage of Total Metabolism (3-MC-treated rats) | Notes |
| DB[a,h]AC-3,4-dihydrodiol | 21-23% | Predominant, Bay-region double bond |
| DB[a,h]AC-10,11-dihydrodiol | 21-23% | Predominant, Bay-region double bond |
| DB[a,h]AC-1,2-dihydrodiol | ~5% | |
| DB[a,h]AC-12,13-oxide | Estimated 5% | K-region oxide |
| DB[a,h]AC-5,6-oxide | Estimated 2% | K-region oxide |
| Unidentified polar metabolites | 10-15% | |
| Metabolites co-eluting with 3-hydroxy-DB[a,h]AC | 20% | Includes potential phenolic metabolites |
| DB[a,h]AC-8,9-dihydrodiol | <2% | Not detected |
Note: Percentages are approximate and based on a 7-min incubation with microsomes from 3-MC-treated rats. oup.comnih.gov
Here is a comparison of major dihydrodiol metabolites produced by human and rat P450s:
| Enzyme | Major Metabolites | Proportion of 10,11-diol | Proportion of 3,4-diol | Regioselectivity | Stereoselectivity (R,R enantiomer) |
| Human CYP1A1 | 10,11-diol, 3,4-diol | 44.7% | 23.8% | High | >94% |
| Human CYP1B1 | 3,4-diol, 10,11-diol | 6.4% | 54.7% | High | >94% |
| Rat P450 1A1 | 10,11-diol, 3,4-diol | Nearly equal | Nearly equal | Low | >94% |
Note: Data for human enzymes are from studies using recombinant P450s. nih.govacs.orgnih.gov
Metabolism in Isolated Hepatocytes
Studies using isolated rat hepatocytes have shown that dibenz[a,j]acridine metabolism occurs readily, leading to the formation of both water-soluble conjugates and unconjugated metabolites. tandfonline.comnih.gov In incubations with hepatocytes, the major organic solvent-soluble metabolites, with and without β-glucuronidase/arylsulphatase hydrolysis, were the phenols (3-hydroxy-DBAJAC and 4-hydroxy_DBAJAC) and trans-3,4-dihydroxy-3,4-dihydro-DBAJAC (the proposed proximate carcinogen). tandfonline.comnih.gov The 3,4-dihydrodiol comprised a significant portion (34-66%) of the total organic solvent-soluble metabolites in hepatocytes. tandfonline.comnih.gov In contrast to findings with rat hepatic microsomes, the K-region 5,6-oxide and its dihydrodiol were minor metabolites in hepatocyte incubations. tandfonline.comnih.gov Experiments with higher hepatocyte densities and longer incubation times showed increased metabolism. tandfonline.comnih.gov
Excretion Pathways of Metabolites
In vivo studies in rats have investigated the excretion pathways of dibenz[a,j]acridine metabolites. Following intraperitoneal administration of 3H-labeled dibenz[a,j]acridine, fecal excretion accounted for the bulk of the radioactivity. tandfonline.comnih.gov Intravenous doses were rapidly excreted into the bile within 6 hours. tandfonline.comnih.gov The organic solvent-soluble fraction obtained after enzymatic hydrolysis of bile contained polar secondary oxidation products, with virtually no 3,4-dihydrodiol detected. tandfonline.comnih.gov Excretion in bile was significantly greater in rats pretreated with phenobarbital or 3-methylcholanthrene compared to control animals. tandfonline.com About 25% of the biliary radioactivity was ethyl acetate-soluble after β-glucuronidase/arylsulphatase hydrolysis, while only 3% was ethyl acetate-soluble without hydrolysis. tandfonline.comnih.gov
Here is a summary of excretion pathways and metabolite characteristics in rat studies:
| Route of Administration | Major Excretion Pathway | Biliary Excretion (6h) | Organic Solvent-Soluble in Bile (after hydrolysis) | Key Metabolites in Bile (after hydrolysis) |
| Intraperitoneal | Feces | Not specified | Not specified | Not specified |
| Intravenous | Bile | Rapid excretion | ~25% | Polar secondary oxidation products |
Note: Data primarily from studies using 3H-labeled dibenz[a,j]acridine in rats. tandfonline.comnih.gov
Mechanisms of Carcinogenesis and Genotoxicity of Dibenz A,h Acridine
Classification of Dibenz[a,h]acridine as a Carcinogen
This compound has been classified by international health organizations based on available scientific evidence. The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B). nih.govhaz-map.com The National Toxicology Program (NTP) lists it as reasonably anticipated to be a human carcinogen. nih.govhaz-map.com
Evidence from Experimental Animal Studies
Sufficient evidence for the carcinogenicity of this compound exists from studies in experimental animals. nih.govhaz-map.cominchem.org this compound has been shown to cause tumors in mice at several different tissue sites and through various routes of exposure. epa.gov Subcutaneous or intravenous injection of this compound has been linked to lung tumors in mice. epa.gov Subcutaneous injection also caused cancer at the injection site (sarcoma), and dermal exposure resulted in skin tumors in mice. epa.gov In rats, intrapulmonary implantation of pellets containing this compound caused lung cancer (carcinoma) in female rats. epa.gov
Here is a summary of some experimental animal study findings:
| Species | Strain (Sex) | Route of Administration | Observed Tumors (Site, Type) | Reference |
| Mouse | Various | Subcutaneous Injection | Lung tumors, Sarcoma (injection site) | epa.gov |
| Mouse | Various | Intravenous Injection | Lung tumors | epa.gov |
| Mouse | Various | Dermal Exposure | Skin tumors | epa.gov |
| Rat | Female | Intrapulmonary Implantation | Lung cancer (carcinoma) | epa.gov |
| Mouse | Topical application | Epitheliomas, Papillomas | nih.gov |
In one study, of 30 mice painted with a 0.3% solution of this compound in benzene (B151609) twice weekly, 12 survived one year, and over 482 days of observation, four developed epitheliomas and two developed papillomas. nih.gov
Absence of Human Epidemiological Data
Despite the evidence from animal studies, there is a lack of epidemiological studies on exposure specifically to individual PAHs like this compound in humans. epa.govnih.govhaz-map.com This is because individual PAHs are not typically found in isolation in the environment but rather as components of complex mixtures of chemicals. epa.gov While certain occupations with high PAH exposure have been classified as carcinogenic to humans, the specific roles of individual PAHs within these exposures have been difficult to define through epidemiological studies. epa.gov
DNA Adduct Formation and its Role in Carcinogenesis
A key mechanism by which many carcinogenic PAHs, including heterocyclic PAHs like this compound, exert their effects is through the formation of DNA adducts. epa.govmedchemexpress.com This process involves the metabolic activation of the compound to reactive intermediates that can covalently bind to DNA. epa.gov
Intercalation into DNA
Planar polycyclic substances, including some PAHs and their derivatives, can intercalate into the base pairs of DNA. researchgate.netspectroscopyonline.com Intercalation involves the insertion of the planar aromatic rings between adjacent DNA base pairs through noncovalent interactions such as pi-pi interactions, hydrophobic effects, and van der Waals forces. researchgate.netspectroscopyonline.comtandfonline.com This intercalation can lead to structural changes in DNA, such as the extension of DNA strands, and can interfere with DNA replication and transcription. spectroscopyonline.com While the provided sources discuss the intercalation of other PAHs like dibenzo[a,h]anthracene and acridine (B1665455) into DNA researchgate.netspectroscopyonline.comtandfonline.com, and mention that acridine derivatives have been investigated for their ability to intercalate DNA ontosight.ai, direct experimental data specifically demonstrating the intercalation of this compound itself into DNA was not explicitly detailed in the search results, although it is a plausible mechanism given its structural similarity to other intercalating compounds.
Formation of Electrophilic Carbonium Ions
Metabolic activation of PAHs often involves the formation of electrophilic intermediates that can react with nucleophilic sites in DNA. Diol epoxides, which are key metabolites in the activation of many PAHs, can form stable and depurinating adducts with DNA through the formation of electrophilic carbonium ions. epa.gov These carbonium ions are highly reactive and can covalently bind to DNA bases. epa.gov The formation of such electrophilic species is a critical step in the genotoxic pathway of these compounds.
Specific Metabolites Involved in DNA Adduction (e.g., Diol Epoxides)
The metabolic activation of this compound involves the action of enzymes, particularly cytochrome P450 enzymes, which convert the parent compound into more reactive metabolites. nih.gov Studies have investigated the biotransformation of this compound by recombinant human cytochromes P450 1A1, 1B1, and 3A4, and rat P450 1A1. nih.gov Among these, CYP1A1 was found to be the most effective in metabolizing this compound. nih.gov
Major metabolites produced by human P450 1A1 and 1B1 include the dihydrodiols with a bay region double bond, specifically this compound-3,4-diol and this compound-10,11-diol. nih.gov The 10,11-diol is considered a putative proximate carcinogen. nih.gov Human P450 1A1 produced a higher proportion of the 10,11-diol, while P450 1B1 produced a greater proportion of the 3,4-diol. nih.gov
Further metabolism of these dihydrodiols can lead to the formation of highly reactive diol epoxides, which are considered ultimate DNA-reactive metabolites. epa.gov These diol epoxides can then form covalent DNA adducts. epa.gov While the search results specifically discuss the formation of diol epoxides and bis-diol epoxides as key DNA-binding metabolites for the carbon analogue dibenz[a,h]anthracene (B1670416) nih.govnih.govresearchgate.neteuropa.euoup.com, and mention diol epoxides in the context of other related compounds pnas.orgnih.gov, the specific diol epoxide structures derived from this compound that are responsible for DNA adduction are implied through the identification of the dihydrodiol precursors (3,4-diol and 10,11-diol) nih.gov. These dihydrodiols are metabolic precursors to the bay-region diol epoxides. psu.edu The formation of DNA adducts is a critical event in initiating the carcinogenic process by causing mutations and genomic instability. medchemexpress.com
Impact on Ha-ras Mutation Patterns
Studies have investigated the link between this compound exposure and mutations in the Ha-ras gene, a gene frequently found to be mutated in various cancers. Research involving a related compound, dibenz[a,j]acridine (B14077), in mouse skin demonstrated that the mutational spectra in the Ha-ras gene, specifically A to T and G to T transversions in codons 12, 13, and 61, were consistent with the compound's binding to deoxyguanosine (dG) or deoxyadenosine (B7792050) (dA) in vivo. nih.gov This suggests that DNA adduct formation by aza-PAHs, including those structurally similar to this compound, can lead to specific mutation patterns in critical genes like Ha-ras, contributing to tumor development. nih.gov
Genotoxicity and Mutagenicity Studies
This compound has been the subject of various genotoxicity and mutagenicity studies to understand its potential to damage genetic material. chemsrc.comnih.gov
Bacterial DNA Damage and Mutagenicity Assays (e.g., Salmonella typhimurium)
Bacterial mutagenicity assays, particularly using Salmonella typhimurium strains, are common tools for assessing the mutagenic potential of chemicals. oup.comacs.org Studies on this compound using Salmonella typhimurium have yielded both positive and negative results, suggesting that its mutagenic activity in these systems can be dependent on factors such as the presence of a metabolic activation system (like S9 mix) and the specific bacterial strain used. inchem.org For related aza-PAHs, the most mutagenic compounds in bacterial cells were often the "bay-region" diol epoxides, which did not require metabolic activation. nih.gov The activity of dihydrodiols and diol epoxides of this compound has also been examined in bacterial cells, showing varying mutagenic responses depending on the specific metabolite and bacterial strain. researchgate.net
Mammalian Cell DNA Damage, Mutagenicity, and Cell Transformation Assays
This compound has been shown to induce DNA damage and exhibit mutagenicity in mammalian cell systems. It has been reported to enhance viral cell transformation in immortalized rat embryo cells in vitro. nih.gov While some studies in Chinese hamster fibroblast cells (CHL) showed negative results for clastogenicity (induction of chromosomal aberrations) both with and without S9 metabolic activation, other related aza-PAHs like dibenz[a,j]acridine and dibenz[c,h]acridine (B1219686) were positive in the presence of S9. nih.gov The mutagenicity of dihydrodiols and diol epoxides of this compound has also been investigated in mammalian cells, demonstrating their potential to induce mutations. researchgate.net
Sister Chromatid Exchange and Micronucleus Formation
Sister chromatid exchange (SCE) and micronucleus formation are cytogenetic endpoints used to assess chromosomal damage. nih.gov this compound has been shown to induce both sister chromatid exchange and micronucleus formation in rat lung cells in vivo following intratracheal instillation. nih.goviarc.fr Although less sensitive than DNA adduct formation in detecting genotoxic activity in this specific model, these assays indicate the potential of this compound to cause chromosomal damage. nih.goviarc.fr
Influence of Nitrogen Heteroatom Position on Carcinogenic Potency
The position of the nitrogen heteroatom in aza-PAHs significantly influences their metabolic activation and, consequently, their carcinogenic potency. oup.compsu.edu this compound, with its nitrogen at position 7, is an aza analog of dibenz[a,h]anthracene. oup.com The presence of the nitrogen atom can affect the stereoselectivity of enzymes involved in metabolism and the formation of carcinogenic metabolites, such as bay-region diol epoxides. oup.compsu.edu Studies on various aza-PAHs have revealed that the nitrogen position can lead to differences in the carcinogenic potential of their dihydrodiol and bay-region diol epoxide metabolites. oup.com For this compound, the presence of the nitrogen at position 7 eliminates a plane of symmetry found in its carbon analogue, leading to non-equivalent bay regions and potentially influencing metabolic pathways and the activity of resulting metabolites. oup.com
Comparison of this compound Carcinogenicity with Carbon Analogues (e.g., Dibenz[a,h]anthracene)
This compound is structurally related to the carcinogenic PAH Dibenz[a,h]anthracene. oup.com Both compounds are considered carcinogens, with Dibenz[a,h]anthracene also listed as reasonably anticipated to be a human carcinogen. epa.govnih.gov Dibenz[a,h]anthracene has been shown to induce tumors in various animal species and at different tissue sites. epa.goviarc.fr The comparison of their carcinogenic activities highlights the role of the nitrogen heteroatom in modifying the biological effects compared to their all-carbon counterparts. While both undergo metabolic activation to exert their effects, the specific metabolic pathways and the reactivity of the resulting metabolites can differ due to the presence of the nitrogen, leading to variations in potency and the types of DNA damage induced. oup.compsu.edu Studies comparing the mutagenicity and tumorigenicity of metabolites, such as bay-region diol epoxides, from aza-PAHs and their carbon analogues provide insights into these differences. oup.com
Advanced Analytical Methodologies for Dibenz A,h Acridine
Sampling and Extraction Techniques for Environmental Matrices
Effective sampling and extraction are crucial first steps in the analysis of Dibenz[a,h]acridine from complex environmental matrices. The choice of technique often depends on the matrix type and the target concentration range.
Airborne Particulate Matter Analysis
Airborne particulate matter is a significant matrix for this compound analysis due to its presence in combustion products nih.goviarc.fr. Sampling of atmospheric particulate matter is generally performed using high-volume samplers with quartz-fiber filters researchgate.net.
Extraction of this compound from airborne particulate matter has been achieved using various solvents and techniques. One method involves extraction with toluene (B28343) and ultrasonic treatment. Following this, the basic azaarenes, including this compound, are extracted from the toluene phase using phosphoric acid, then re-extracted with dichloromethane (B109758) after adjusting the pH to 14 with potassium hydroxide (B78521) nih.govresearchgate.net. Another approach for extracting organic test material from particulates collected from air pollution sources is Soxhlet extraction with chloroform (B151607) nih.gov. An ether solution of the organic material is then extracted sequentially with 10% and 20% sulfuric acid, neutralized, and re-extracted with chloroform nih.gov.
Diesel Particulates
Diesel particulates are a known source of this compound nih.govaccustandard.com. Analytical methods for determining polycyclic aromatic nitrogen heterocyclic compounds, including this compound, in diesel particulates have been developed. One method utilizes ultrasonically assisted extraction of the particulate material researchgate.net. This is followed by silica (B1680970) solid phase extraction (SPE) for pre-separation and isolation before chromatographic analysis researchgate.net.
Research findings indicate that while this method offers high sensitivity and good linearity, extraction recoveries for some analytes, including dibenzo[a,j]acridine and dibenzo[a,h]pyrene, may be below 80% researchgate.net.
Soil and Sediment Analysis
This compound and other N-heterocyclic PAHs have been found in soils and sediments nih.govsdiarticle3.com. For soil analysis, methods like Pressurized Liquid Extraction (PLE) have been employed, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis . Modifications to extraction procedures, such as those described by Larsson et al. (2013), have been applied .
A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been adapted and validated for the simultaneous analysis of PAHs, including this compound, in soil and sediment samples sdiarticle3.com. This method has shown satisfactory linearity, recovery, and precision for the analysis of 17 PAHs in soil samples, with recovery percentages ranging from 96.48% to 105.61% sdiarticle3.com. The limits of detection (LOD) ranged from 3.71 to 6.77 µg kg⁻¹, and limits of quantification (LOQ) were in the range of 10.47 to 16.42 µg kg⁻¹ for the analyzed PAHs sdiarticle3.com.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from other compounds present in environmental extracts before detection and quantification.
Capillary Gas Chromatography (CGC)
Capillary Gas Chromatography (CGC), often coupled with a nitrogen-sensitive detector or mass spectrometry (GC-MS), is a common technique for the determination of this compound nih.govresearchgate.net. Method 8100 from the USEPA/Office of Solid Waste (OSW) describes the use of capillary gas chromatography with a flame ionization detector (CGCFID) for the analysis of polynuclear aromatic hydrocarbons, with a detection limit in µg/L nih.gov.
In the analysis of airborne particulate matter extracts, capillary gas chromatography with a nitrogen-sensitive detector has been used to determine this compound nih.govresearchgate.net. For GC separation of azaarenes, including this compound, columns like the OPTIMA-210 (30 m × 0.32 mm, 0.25 mm film thickness) have been utilized researchgate.net. GC-MS is also a common analytical technique for polycyclic aromatic compound analysis, offering good selectivity, sensitivity, and resolution . Using a PAC selective column with a siloxane stationary phase can improve separation .
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of this compound, often coupled with fluorescence or UV/Visible spectroscopic detection nih.govacs.org. HPLC coupled with on-line fluorescence detection has been used to measure this compound in airborne particulate matter after a pre-separation step using one-dimensional dual-band thin-layer chromatography nih.gov. A recovery of 97.8% was achieved after the thin-layer chromatography step in one study nih.gov.
HPLC with fluorescence detection and GC-MS have been compared for the determination of azaarenes in atmospheric particulate matter nih.govresearchgate.net. While HPLC-fluorescence was found to be the most sensitive method in one comparison, GC-MS was selected for its efficiency in separating the target azaarenes iarc.frresearchgate.net.
For HPLC analysis, an octadecyl column (250 mm × 4.6 mm i.d., 5 µm) with a mobile phase of 80:20 Acetonitrile:water at a flow rate of 2.0 mL/min and UV detection at 254 nm has been described for the analysis of polycyclic aromatic hydrocarbons, including this compound acs.org.
Summary of Analytical Techniques and Findings
| Matrix | Sampling/Extraction Technique(s) | Separation Technique(s) | Detection Method(s) | Key Findings/Notes |
| Airborne Particulate Matter | Toluene extraction + Ultrasonic treatment, Phosphoric acid/DCM extraction; Soxhlet extraction with Chloroform | CGC; HPLC | Nitrogen-sensitive detector; On-line fluorescence; UV/Visible spectroscopy | Recovery of 97.8% after TLC pre-separation (HPLC-fluorescence) nih.gov. |
| Diesel Particulates | Ultrasonically assisted extraction; Silica SPE pre-separation | LC-GC-MS | MS | Good sensitivity and linearity; Recoveries for some analytes below 80% researchgate.net. |
| Soil and Sediment | PLE; QuEChERS | GC-MS; GC-MS/MSTQD; LC-MS/MS | MS; MS/MSTQD; Tandem MS | QuEChERS: Recovery 96.48-105.61%, LOD 3.71-6.77 µg/kg, LOQ 10.47-16.42 µg/kg sdiarticle3.com. |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) has been utilized for the separation of this compound, often as a pre-separation step before other analytical techniques. One-dimensional dual-band thin-layer chromatography has been used to pre-separate the aza heterocyclic hydrocarbons fraction, including this compound, from airborne particulate matter samples. nih.govnih.gov A reported method for the analysis of azaarenes, including this compound, in grilled meat utilized TLC with densitometric detection. akjournals.comresearchgate.netresearchgate.net In this method, compounds were separated on RP-18/UV plates using a mobile phase consisting of dichloromethane, n-hexane, and 2-propanol (6:4:0.1 v/v). akjournals.comresearchgate.netresearchgate.net
Detection Methods
Various detection methods are coupled with chromatographic techniques for the analysis of this compound, each offering different advantages in terms of sensitivity and selectivity.
Flame Ionization Detection (FID)
Flame Ionization Detection (FID) is a common detection method used in gas chromatography (GC). Capillary gas chromatography with flame ionization detection (CGCFID) is listed as a method for the analysis of polynuclear aromatic hydrocarbons, which can include this compound, with reported detection limits in µg/L. nih.govnih.govflipbuilder.com
Nitrogen-Sensitive Detection
Nitrogen-sensitive detectors are particularly useful for the analysis of nitrogen-containing compounds like this compound. This compound in airborne particulate matter has been determined by capillary gas chromatography with a nitrogen-sensitive detector after extraction and clean-up steps. nih.govsmolecule.com
Ultraviolet/Visible Spectroscopic Detection
Ultraviolet/Visible (UV/Vis) spectroscopic detection is a widely used method in liquid chromatography (LC). Liquid chromatography performed using ultraviolet/visible spectroscopic detection has been employed for the analysis of this compound in collected particulates from air pollution sources after extraction and clean-up procedures. nih.govsmolecule.com UV-Vis absorption spectra of related acridine (B1665455) compounds show intense bands between 250 and 300 nm, with other structured bands at higher wavelengths. mdpi.comresearchgate.net
Fluorescence Detection
This compound is known for its fluorescent properties, making fluorescence detection a sensitive method for its analysis. ontosight.aiontosight.ai High-performance liquid chromatography (HPLC) coupled with on-line fluorescence detection has been used to measure this compound in airborne particulate matter following a TLC pre-separation step. nih.govnih.govsmolecule.com Densitometric quantification of azaarenes, including this compound, on TLC plates has been performed by measuring fluorescence intensity at 380 nm. akjournals.comresearchgate.netresearchgate.net HPLC with fluorescence detection has also been compared to GC-MS for the determination of azaarenes in atmospheric particulate matter, with HPLC proving to be the more sensitive method. researchgate.netiarc.fr
Mass Spectrometry (MS)
Mass spectrometry (MS) provides structural information and high selectivity for the identification and quantification of this compound. GC-MS is a common technique for the analysis of polycyclic aromatic hydrocarbons and azaarenes. thermofisher.comresearchgate.net NIST provides a mass spectrum for this compound obtained by electron ionization, listing key m/z values such as the top peak at 279, the second highest at 278, and the third highest at 139. nist.govnih.govnist.gov LC-MS has also been used, with data available including precursor m/z and retention time under specific chromatographic conditions. nih.gov MS, including high-resolution mass spectrometry (HRMS), is also used for the characterization of acridine derivatives. ontosight.airesearchgate.net GC-MS-SIM (Selected Ion Monitoring) can offer low detection limits, in the range of 0.01 to 0.14 ng, for the determination of azaarenes like this compound in samples such as meat. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) with Ion Trap
Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with an ion trap mass analyzer, is a powerful technique for the analysis of complex mixtures containing this compound. The GC component provides chromatographic separation of the analyte from other co-occurring compounds, while the MS component provides structural information for identification and quantification.
The use of a GC-MS ion trap can enhance the sensitivity of the method, particularly for high-molecular-weight polyaromatic compounds (PAC) like this compound, by employing single-ion storage techniques. umweltprobenbank.dewikipedia.org This capability allows for improved detection limits. The choice of GC column is also critical for effective separation. Intermediate polarity GC columns, such as BPX-50 or equivalent phases, have been shown to provide better separation of isomeric compounds compared to the more generally used apolar phases like DB-5. umweltprobenbank.dewikipedia.org This improved separation is particularly beneficial when analyzing complex samples containing various isomers of polycyclic aromatic hydrocarbons (PAHs) and azaarenes.
Ion trap mass spectrometers can be utilized in methods such as EPA Method 8270D, provided they meet specific criteria, including the ability to produce electron impact-like spectra comparable to those in standard mass spectral libraries and meeting performance criteria for specific tuning compounds. wikipedia.org Advanced GC-MS systems, such as those incorporating quadrupole-linear ion trap (QLT) Orbitrap technology, offer high resolution and mass accuracy, enabling precise elemental composition analysis of compounds like this compound. fishersci.fi
Method Validation and Recovery Studies
Method validation is an essential step to ensure the reliability and accuracy of analytical procedures for this compound. This process typically involves assessing parameters such as recovery, sensitivity, linearity, and precision. Recovery studies evaluate the efficiency of the extraction and clean-up procedures in isolating the analyte from the sample matrix.
Studies have reported varying recovery rates for this compound and similar azaarenes depending on the matrix and the specific analytical protocol used. For instance, one method applied to diesel exhaust particulates reported good recoveries for most studied PACs, although recoveries for dibenzo[a,j]acridine and dibenzo[a,h]pyrene were noted to be below 80%. umweltprobenbank.dewikipedia.org Another method focusing on azaarenes, including acridine derivatives, demonstrated high analyte recovery rates ranging from 70.7% to 98.7% and good recoveries for extraction (89-99%) and clean-up (91-100%) procedures when validated with real samples. sigmaaldrich.com In the analysis of pan-fried meat, high recovery rates (70.7-98.7%) were also reported for acridine derivatives, including this compound. fishersci.ca However, another method for analyzing azaarenes in food reported recoveries between 55% and 67% for four-ring and five-ring azaarenes. fishersci.ca
Method validation studies often involve comparing the performance of different sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE). While LLE might yield slightly higher recoveries for some lower molecular weight PAHs, SPE methods can perform comparably or even better for certain azaarenes, potentially due to reduced adsorption effects observed with silica gel columns used in some LLE clean-up procedures. covenantuniversity.edu.ng General guidelines for method accuracy in the analysis of PAHs and nitrogen-containing PAHs by GC/MS suggest that average recoveries should typically fall within ranges like 80-120% for heavy molecular weight compounds and 70-120% for nitrogen-containing PAHs. wikipedia.orgfishersci.no The use of surrogate standards, including deuterated nitrogen-containing PAHs, is often employed to monitor method performance and assess recovery in individual samples. wikipedia.orgfishersci.no
Simultaneous Determination of this compound with Other Carcinogenic Polycyclic Aromatic Compounds
The determination of this compound often occurs within the broader analysis of polycyclic aromatic compounds (PACs), which include PAHs and nitrogen-containing heterocyclic compounds (azaarenes). Many analytical methods are designed for the simultaneous determination of multiple carcinogenic PACs due to their co-occurrence in environmental and other complex matrices.
Methods have been developed for the simultaneous determination of a suite of priority carcinogenic PACs, including azaarenes like this compound, in matrices such as diesel exhaust particulates. umweltprobenbank.dewikipedia.org These methods typically involve extensive sample preparation procedures, including solid-phase extraction and high-performance liquid chromatography (HPLC) fractionation, prior to GC-MS analysis. umweltprobenbank.dewikipedia.org
Simultaneous analysis of various azaarenes, including multiple acridine derivatives such as benz[a]acridine, dibenz[a,i]acridine, benz[c]acridine, dibenz[a,j]acridine (B14077), 7,9-dimethylbenz[c]acridine, this compound, dibenz[a,c]acridine, and dibenz[c,h]acridine (B1219686), has been achieved using techniques like GC-MS and HPLC with fluorescence detection. sigmaaldrich.comfishersci.ca While HPLC-fluorescence can offer high sensitivity, GC-MS is often favored for its superior separation efficiency, particularly for isomeric compounds. sigmaaldrich.com
Computational Chemistry and Theoretical Studies of Dibenz A,h Acridine
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules like Dibenz[a,h]acridine. These methods are crucial for understanding its behavior at the atomic and molecular level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely utilized in the study of this compound and related azaarenes astrochem.orgscience.govresearchgate.net. DFT calculations have been employed to optimize molecular structures and compute harmonic frequencies astrochem.org. For instance, the hybrid B3LYP functional in conjunction with the 6-31G(d) basis set has been shown to predict reliable vibrational frequencies for neutral nitrogen-containing species, including acridines astrochem.org.
DFT has also been applied to study the adsorption of nitrogen-containing compounds, demonstrating its utility in understanding interactions with various surfaces science.gov. In the context of this compound, DFT has been used in computational studies of carbocations formed from its oxidized metabolites unc.edu.ariarc.frnih.gov. These studies have investigated the predicted ease of benzylic carbocation formation at specific positions, such as C-1 and C-8 of this compound diol-epoxides iarc.frnih.gov. Computational data suggested that carbocation formation at C-8 is energetically favored over C-1 iarc.frnih.gov.
Furthermore, DFT calculations have been used to investigate the electronic properties of nitrogen-doped carbon materials derived from dibenzacridine isomers, including this compound researchgate.net. These calculations can reveal insights into the electronic structure and potential active sites researchgate.netacs.org.
Ab Initio and Semiempirical Calculations
Beyond DFT, ab initio and semiempirical methods have also contributed to the theoretical understanding of this compound dmu.dkscience.govresearchgate.netresearchgate.net. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results for molecular properties researchgate.netarchive.org. Semiempirical methods, which use approximations and empirical data, offer a computationally less demanding approach suitable for larger systems or more extensive surveys dmu.dkscience.gov.
These methods have been used in quantum mechanical calculations to predict the ease of carbocation formation in this compound derivatives iarc.fr. While DFT is currently prevalent, earlier quantum mechanical calculations, potentially including ab initio or semiempirical approaches, also contributed to these predictions iarc.fr. Semiempirical and ab initio level calculations have also been applied to related heterocyclic compounds to understand structure-activity relationships and interactions science.gov.
Theoretical Reaction Indices and Reactivity Prediction
Theoretical reaction indices derived from computational methods can help predict the reactivity of different sites within a molecule. Studies have explored the correlation between theoretical reactivity indices and the biological activity of polycyclic aromatic hydrocarbons and azaarenes netsci-journal.com. Theoretical reaction indices for this compound have been investigated to understand its potential reaction pathways and sites of electrophilic or nucleophilic attack netsci-journal.com. These indices can provide a theoretical basis for predicting how this compound might react with biological molecules or undergo metabolic transformation muni.cz.
Computational Studies of Oxidized Metabolites and Carbocations
Metabolic activation of this compound involves oxidation to form various metabolites, including dihydrodiols and diol epoxides nih.gov. Computational studies have focused on the carbocations formed from these oxidized metabolites, as these are often the reactive species that interact with DNA unc.edu.ariarc.frnih.govarchive.orgacs.orgwikimedia.org.
Computational investigations using DFT have examined the stability and formation of carbocations from oxidized metabolites of this compound unc.edu.ariarc.frnih.gov. These studies aim to understand which metabolic pathways are likely to lead to the formation of highly reactive electrophilic intermediates iarc.fracs.org. For instance, the energetic favorability of carbocation formation at specific positions on diol-epoxides has been a subject of computational analysis iarc.frnih.gov.
Modeling of Carcinogenic Activity and DNA Interactions
Computational modeling plays a role in understanding the potential carcinogenic activity of this compound by studying its interactions with DNA archive.orgwikimedia.org. The planar structure of azaarenes like this compound allows them to intercalate between DNA bases muni.cz. Furthermore, the reactive carbocation intermediates formed from oxidized metabolites can form covalent bonds (DNA adducts) with the DNA helix muni.cz.
Computational studies and modeling efforts aim to predict the sites of DNA adduction and the stability of the resulting adducts archive.orgwikimedia.org. While direct modeling of the entire complex biological process is challenging, computational chemistry can provide insights into the initial steps of interaction between the activated forms of this compound and DNA archive.orgwikimedia.org. Research in this area often involves comparing the predicted reactivity of different metabolites and isomers with experimental observations of DNA binding and mutagenicity iarc.frresearchgate.net.
Photophysical and Electrochemical Properties: Theoretical Insights
Theoretical methods also provide insights into the photophysical and electrochemical properties of this compound astrochem.orgnih.govepa.gov. Understanding these properties is important for potential applications or for assessing environmental behavior and detection methods.
Computational studies using DFT, for example, can calculate electronic transitions, providing information about absorption and emission spectra astrochem.org. Theoretical calculations can also predict electrochemical properties such as oxidation and reduction potentials, which relate to how easily a molecule can gain or lose electrons researchgate.net. While some search results discuss the photophysical and electrochemical properties of related acridine (B1665455) derivatives researchgate.netresearchgate.netscience.govoup.com, theoretical studies specifically on this compound's photophysical and electrochemical characteristics would involve calculating parameters like excitation energies, ionization potentials, and electron affinities. These theoretical insights complement experimental studies and help in understanding the molecule's behavior under different conditions, including its potential for photoinduced reactions researchgate.netoup.com.
Table 1: Computed Properties of this compound
| Property Name | Value | Unit | Source |
| Molecular Weight | 279.342 | g/mol | fishersci.at |
| Monoisotopic Mass | 279.1048 | Da | uni.lu |
| XlogP (predicted) | 6.0 | uni.lu | |
| Predicted CCS [M+H]+ | 163.9 | Ų | uni.lu |
| Predicted CCS [M+Na]+ | 186.0 | Ų | uni.lu |
| Predicted CCS [M-H]- | 171.5 | Ų | uni.lu |
Table 2: Theoretical Reaction Indices for this compound
| Index Type | Description | Reference |
| Theoretical Reaction Indices | Indices correlating with reactivity and potential biological interactions. | netsci-journal.com |
| Carbocation Formation Ease | Predicted ease of formation at specific sites (e.g., C-1 and C-8 diol-epoxides). | iarc.frnih.gov |
Note: This table summarizes theoretical reaction indices discussed in the text and is intended to be an example of how data could be presented interactively.
Table 3: Computational Studies of Oxidized Metabolites
| Metabolite Class | Computational Focus | Key Finding/Application | References |
| Oxidized Metabolites | Stability and formation of carbocations. | Understanding reactive intermediates. | unc.edu.ariarc.fracs.org |
| Diol-epoxide Carbocations | Predicted ease of benzylic carbocation formation. | C-8 formation energetically favored over C-1. | iarc.frnih.gov |
| Carbocations | Studies of fluorinated and methylated derivatives. | Investigating structural effects on reactivity. | unc.edu.aracs.org |
Note: This table summarizes computational studies on oxidized metabolites and is intended to be an example of how data could be presented interactively.
This compound is a polycyclic aromatic compound belonging to the acridine family, characterized by a structure containing three fused rings, with two benzene (B151609) rings attached to a central acridine ring ontosight.ai. It is also known by synonyms such as 1,2,5,6-dibenzacridine and DB(a,h)AC ontosight.aiinchem.org. This compound is not produced commercially in the United States and has not been since the 1970s nih.govnj.gov. Its primary presence in the environment stems from its formation as a byproduct of incomplete combustion processes nih.govhaz-map.com.
Environmental Occurrence and Exposure Research
Presence in Complex Mixtures and Environmental Matrices Dibenz[a,h]acridine is typically found as part of complex mixtures of polycyclic aromatic compounds (PACs)diva-portal.org. These mixtures are present in various environmental matrices, including air, water, and soilmdpi.comontosight.ai. It has been detected in airborne particulate matternih.govsmolecule.com. PACs, including azaarenes like this compound, are commonly found at sites contaminated with combustion byproducts and petroleum products, such as coke production sites and coal gas manufacturing sitesdiva-portal.org. They are also found in complex mixtures like coal tar and creosotediva-portal.org.
Airborne Particulate Matter
This compound has been detected in airborne particulate matter. nih.gov Sources of PAHs, including this compound, in the air include the incomplete combustion of wood and fuel for residential heating, gasoline or diesel motor vehicle exhaust, open fires, refuse burning, coal tar, coal tar pitch, coke oven emissions, creosote, mineral oils, bitumens, industrial smoke and soot, and tobacco smoke. nih.gov The average concentration of this compound in urban air has been reported as 0.2 ng/m³. nih.gov Azaarenes, such as this compound, have been identified in ambient aerosols in various regions. researchgate.net Studies have shown seasonal variations in azaarene concentrations in particulate matter, with higher levels observed in winter. researchgate.net
Diesel Exhaust Particulates
This compound is a component found in diesel motor vehicle exhaust. nih.gov Engine exhausts are complex mixtures containing thousands of chemical compounds in both particulate and gaseous phases. iarc.fr While some studies have developed analytical methods for the determination of carcinogenic polyaromatic compounds in diesel exhaust particulates, the detection of dibenzacridines in such matrices has not always been successful with certain methods. researchgate.net this compound has been identified in engine exhausts and evaluated by the IARC. iarc.fr
Asphalt (B605645) and Leachate Water
This compound can be found in asphalt and its derivatives, such as bitumen. nih.govtpsgc-pwgsc.gc.cacarexcanada.ca Studies have investigated the presence of polycyclic aromatic compounds, including this compound, in asphalt and corresponding leachate water. nih.govsigmaaldrich.com Research on asphalt mixtures containing vacuum tower asphalt extender (VTAE) indicated that polycyclic aromatic compounds, including this compound, remained in the asphalt and were not bioavailable from dermal contact, fumes by inhalation, or in leachate. ymaws.com Leachate testing performed according to EPA Method SW846-1311 on asphalt binder mixed with aggregate showed low or undetectable levels of this compound in the leachate. ymaws.comasphaltinstitute.org
Data on this compound in Asphalt and Leachate Water:
| Compound | Asphalt (µg/kg) | Leachate (µg/L) |
| This compound | Not specified | <0.04 asphaltinstitute.org |
Soils and Sediments
This compound can occur in soils and sediments, often bound to particulate matter due to its low water solubility and volatility. wikipedia.orgnih.gov It has been detected in investigations of bottom material from overflow impoundments near industrial facilities. nih.gov this compound has also been measured in Lake Zurich surface sediments at a concentration of 35 ng/g and in Lake Lucerne sediments at 5.0 ng/g. nih.gov Street dust has shown concentrations of dibenz(a,c or a,h)acridine at 260 ng/g. nih.gov In contaminated land, heterocyclic PAHs, including this compound, have been detected at concentrations ranging from 0.1 to 3210 ng/g. researchgate.net
Data on this compound in Sediments and Soils:
| Matrix | Location | Concentration | Unit |
| Bottom material | Abandoned wood-treatment facility, Florida | Unreported nih.gov | N/A |
| Surface sediment | Lake Zurich | 35 nih.gov | ng/g |
| Sediment | Lake Lucerne | 5.0 nih.gov | ng/g |
| Street dust | Not specified | 260 nih.gov | ng/g |
| Sediments | River Mersey estuary and tributary canals | Detected researchgate.net | N/A |
| Contaminated land | Not specified (Heterocyclic PAHs) | 0.1 to 3210 researchgate.net | ng/g |
| River sediments | Not specified | Contribution noted psu.edu | N/A |
Note: Concentrations for this compound specifically are provided where available. Some entries refer to related compounds or general heterocyclic PAHs.
Occupational Exposure Assessments
Occupational exposure to PAHs, including this compound, primarily occurs through inhalation of volatile compounds or particles with adsorbed PAHs, and dermal absorption of mixtures containing these compounds. aioh.org.au There is concern about the potential for some PAHs to cause cancer, and occupational exposure should be controlled to levels as low as reasonably practical. aioh.org.au While no specific occupational exposure limits have been established for this compound, it may pose a health risk, and safe work practices should always be followed. nj.gov
Industries with High PAH Exposure
Industries that involve the pyrolysis or combustion of coal and the production and use of coal-derived products are major sources of occupational exposure to PAHs. epa.gov Industries with estimated high exposure to PAHs include iron and steel basic industries, manufacture of other non-metallic mineral products, non-ferrous metal basic industries, and manufacture of industrial chemicals. safeworkaustralia.gov.au Occupational exposures associated with PAHs, as classified by IARC, include coal gasification, coke production, coal-tar distillation, paving and roofing with coal-tar pitch, and aluminum production. carexcanada.casafeworkaustralia.gov.au this compound is listed as a substance associated with occupational exposure during carbon electrode manufacture, which is classified as probably carcinogenic to humans (Group 2A) by IARC. carexcanada.ca
Occupational Groups at Risk
Occupational groups potentially exposed to PAHs, including this compound, are found in various industries involving combustion processes and handling of coal-derived products. Workers in coal gasification, coke production, coal-tar distillation, chimney sweeping, road paving, roofing, and aluminum production are considered to have occupational exposures classified by IARC. carexcanada.casafeworkaustralia.gov.au Other potentially exposed groups include workers in carbon electrode manufacturing and those exposed to creosotes. carexcanada.casafeworkaustralia.gov.au Workers in restaurants, automotive repair and maintenance, and gasoline stations are also estimated to have exposure to PAHs. carexcanada.ca Studies have indicated that workers performing tasks such as burning waste, repairing equipment powered by combustion engines, cooking, and firefighting may have probable exposure to PAHs. aioh.org.au
Biological Activities of Acridine Derivatives Beyond Carcinogenesis
Anti-Cancer Properties
Acridine (B1665455) derivatives have been extensively investigated for their potential as anti-cancer agents. wikipedia.orgwikidata.orgmacsenlab.comfishersci.comontosight.ai Their anti-tumor action is often attributed to their ability to interact with DNA and inhibit key enzymes involved in DNA replication and cell division. wikipedia.orgwikipedia.orgnih.gov Several acridine-based compounds, such as amsacrine (B1665488) (m-AMSA) and DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), have entered clinical studies or have been used clinically for cancer treatment. wikidata.orgontosight.aiwmcloud.orgnih.govwikipedia.org
DNA Intercalation
A primary mechanism by which many acridine derivatives exert their biological effects, including anti-cancer activity, is through DNA intercalation. wikipedia.orgwikidata.orgmacsenlab.comwikipedia.orgwikipedia.orgnih.govwmcloud.orglabdisposable.comcenmed.com The planar aromatic ring system of acridines allows them to insert themselves between the base pairs of the DNA double helix. macsenlab.comnih.gov This intercalation can distort the structure of DNA, interfering with essential cellular processes such as DNA replication and transcription. macsenlab.comnih.govwmcloud.org This interaction is considered crucial for the anti-tumor activity of this class of compounds. nih.gov
Topoisomerase II Inhibition
In addition to DNA intercalation, many acridine derivatives act as inhibitors of topoisomerase enzymes, particularly topoisomerase II (Topo II). wikipedia.orgwikidata.orgmacsenlab.comontosight.aiwikipedia.orgwikipedia.orglabdisposable.comuni.luuni.luuni-freiburg.denih.govlabsolu.camacsenlab.comguidetopharmacology.org Topoisomerase II is a critical enzyme involved in managing DNA topology by creating transient double-strand breaks, allowing the passage of DNA strands, and then rejoining the breaks. labdisposable.com Acridine derivatives can inhibit Topo II activity, either by stabilizing the cleavable complex (acting as poisons) or by interfering with the catalytic cycle of the enzyme (acting as catalytic inhibitors). labdisposable.comuni-freiburg.de Amsacrine, for instance, is known to poison Topoisomerase II, leading to the formation of a stable drug-enzyme-DNA ternary complex that results in DNA double-strand breaks and subsequent cell death. labdisposable.comuni-freiburg.denih.govmacsenlab.com Other acridine-based compounds have been identified as catalytic inhibitors of Topo II. labdisposable.com Inhibition of Topo II by acridine derivatives disrupts DNA replication and transcription, contributing significantly to their cytotoxic effects on cancer cells. wikipedia.orgguidetopharmacology.org
Induction of Cell Cycle Arrest and Apoptosis
The interference with DNA processes and topoisomerase activity by acridine derivatives can lead to the induction of cell cycle arrest and apoptosis in cancer cells. wikipedia.orgfishersci.caontosight.aiwikipedia.orgwmcloud.orguni.lunih.govacs.orguni.lu Cell cycle arrest prevents cancer cells from proliferating, often occurring at the G2/M phase due to DNA damage or topoisomerase inhibition. ontosight.ainih.govnih.govuni.lu Following cell cycle arrest, if the damage is irreparable, acridine derivatives can trigger programmed cell death, or apoptosis. ontosight.aiwikipedia.orgwmcloud.orgnih.govacs.orguni.lu Studies have shown that acridine derivatives can induce p53-dependent apoptosis in tumor cells by stabilizing p53 protein. wmcloud.org The induction of apoptosis is a crucial mechanism for eliminating cancer cells and is a key target for many anti-cancer drugs. wikipedia.orgnih.govuni.lu
Antibacterial Activity
Acridine derivatives have a long history of use as antibacterial agents. wikipedia.orgwikidata.orgmacsenlab.comsigmaaldrich.comnih.govfishersci.ca Compounds like proflavine (B1679165) and acriflavine (B1215748) were utilized as topical antiseptics. wikipedia.orgwikidata.orgacs.orgsigmaaldrich.com Their antibacterial activity is also linked to their ability to interact with bacterial DNA through intercalation, which disrupts bacterial replication and other essential processes. wikipedia.orgsigmaaldrich.com The planar structure and the ability to form cations at neutral pH are important parameters for their antibacterial activity. sigmaaldrich.com Research continues into novel acridine derivatives with improved antibacterial properties, particularly in light of increasing bacterial resistance to existing antibiotics. wikipedia.orgsigmaaldrich.comnih.gov
Antiviral Activity
Some acridine derivatives have demonstrated antiviral activity against a range of viruses. wikipedia.orgwikidata.orgfishersci.comsigmaaldrich.comfishersci.caaaushi.infofishersci.ca Studies have shown that certain aminoacridine derivatives possess antiviral effects. wikipedia.orgaaushi.info For instance, some acridine derivatives have been investigated for activity against herpes simplex virus (HSV-2) and bovine viral diarrhea virus (BVDV). aaushi.info The proposed mechanisms for their antiviral action include interference with viral enzyme/DNA interactions, potentially through DNA intercalation, and inhibition of topoisomerase II, which can affect viral replication. aaushi.infofishersci.ca
Anti-inflammatory Properties
Acridine derivatives have demonstrated potential as anti-inflammatory agents in various studies. The semi-planar heterocyclic structure of the acridine nucleus is believed to contribute to its ability to interact with different biological receptors involved in inflammatory processes. guidetopharmacology.orgnih.gov
Research evaluating novel N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives, for instance, has shown significant anti-inflammatory activity. guidetopharmacology.orgnih.gov These compounds were synthesized and screened for their anti-inflammatory effects using methods such as the carrageenan-induced rat hind paw edema method. guidetopharmacology.orgnih.gov In these studies, several synthesized compounds exhibited potent anti-inflammatory activity when compared to standard reference drugs like diclofenac. guidetopharmacology.orgnih.gov Structure-activity relationship analysis suggested that the presence of substituents such as chloro, bromo, and fluoro groups on the phenyl ring of these acridine derivatives contributed to their notable anti-inflammatory effects. guidetopharmacology.orgnih.gov
| Class of Acridine Derivative | Study Model | Key Findings (Relative to Standard) | Reference |
| N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives | Carrageenan-induced rat hind paw edema | Potent anti-inflammatory activity | guidetopharmacology.orgnih.gov |
These findings emphasize the importance of the acridine pharmacophore as a basis for developing anti-inflammatory agents. guidetopharmacology.orgnih.gov
Antiparasitic Activity
Acridine derivatives have a long history of investigation for their antiparasitic properties, dating back to the use of quinacrine (B1676205) as an antimalarial agent during World War II. wikipedia.orgwikidata.orgontosight.ailabsolu.ca This class of compounds has shown efficacy against a variety of parasites, including protozoans such as Plasmodium falciparum (the causative agent of malaria), Leishmania species, Trypanosoma brucei, and Trypanosoma cruzi, as well as against the flatworm Schistosoma mansoni. wikipedia.orgwikidata.orgontosight.ailabsolu.cafishersci.cagoogle.comuni.lunih.gov
Various acridine derivatives, including 9-anilinoacridines and bis-acridine compounds, have been synthesized and evaluated for their activity against different parasitic stages. wikidata.orgnih.gov For example, studies have investigated the activity of acridine derivatives against the promastigote and amastigote forms of Leishmania. fishersci.canih.gov Research has shown that some acridine derivatives can be effective at nanomolar concentrations against certain parasite species, with bioactivities comparable to or exceeding those of established drugs. wikidata.orgfishersci.ca
The antiparasitic activity of acridine derivatives against Plasmodium falciparum is attributed to several mechanisms, including hemozoin targeting, inhibition of DNA topoisomerase, inhibition of folate metabolism, and inhibition of plasmepsin II. wikipedia.orgontosight.ai
| Parasite Species | Examples of Active Acridine Derivatives (Classes) | Noted Mechanisms of Action | Reference |
| Plasmodium falciparum | Quinacrine, Arylacridinylsulfones | Hemozoin targeting, DNA topoisomerase inhibition, Folate metabolism inhibition, Plasmepsin II inhibition | wikipedia.orgwikipedia.orgwikidata.orgontosight.ailabsolu.ca |
| Leishmania species | Various acridine derivatives, 9-anilinoacridines | DNA metabolism inhibition (intercalation), DNA-protein interaction inhibition, effects on other metabolic pathways | wikidata.orgfishersci.canih.gov |
| Trypanosoma brucei | Acridine derivatives | wikidata.org | |
| Trypanosoma cruzi | Acridine derivatives | wikidata.org | |
| Schistosoma mansoni | Acridine derivatives | wikidata.org |
Studies on bis-acridine compounds, which are dimeric acridine analogs, have shown enhanced DNA-binding properties compared to their monomeric counterparts and have demonstrated bioactivity against Plasmodium berghei in mice and Plasmodium falciparum and trypanosomatid parasites in vitro. wikidata.org Structure-activity relationship studies in bis-acridines have highlighted the influence of the linker structure connecting the two acridine heterocycles on both potency and cytotoxicity. wikidata.org
Multitarget Mechanisms of Action for Acridine Derivatives
Acridine derivatives are recognized for their ability to act via multitarget mechanisms, which contributes to their diverse biological activities, including antiparasitic effects. fishersci.cagoogle.comuni.lu A primary mechanism involves interaction with DNA. Acridines, due to their planar structure, can intercalate into the DNA helix, inserting themselves between base pairs. wikipedia.orglabsolu.cafishersci.cagoogle.comuni.lu This intercalation can disrupt essential DNA functions such as replication and transcription. wikipedia.org
Beyond DNA intercalation, acridine derivatives are also known to inhibit various enzymes crucial for cellular processes, particularly in rapidly dividing cells or parasites. These include DNA topoisomerases (Type I and II) and telomerase, enzymes involved in maintaining DNA structure and integrity. wikipedia.orglabsolu.cagoogle.comuni.lu Inhibition of these enzymes can lead to DNA damage and ultimately cell death. wikipedia.org
In the context of antiparasitic activity, the multitarget approach of acridine derivatives is particularly relevant. Their antileishmanial properties, for instance, are suggested to be closely related to inhibiting DNA metabolism through intercalation and affecting processes involving DNA-protein interactions. fishersci.ca Additionally, effects on other metabolic pathways, such as protein and lipid metabolism in the parasite, may also contribute to their activity. fishersci.ca
The ability of acridine derivatives to interact with multiple targets, including DNA and key enzymes, underscores their potential as therapeutic agents, particularly in challenging areas like antiparasitic treatment where overcoming resistance and targeting multiple pathways can be advantageous.
Q & A
What analytical methods are recommended for detecting and quantifying Dibenz[a,h]acridine in environmental or biological samples?
This compound is typically analyzed using high-performance liquid chromatography (HPLC) paired with fluorescence or mass spectrometry detectors. Specialized columns, such as SH-Rxi™-PAH columns, are optimized for separating polycyclic aromatic hydrocarbons (PAHs) and heterocyclic analogs like this compound . Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for complex matrices, with method validation requiring certified reference materials (e.g., this compound Solution) to ensure accuracy . Sample preparation often involves solid-phase extraction or liquid-liquid extraction to isolate the compound from interferents.
How is this compound classified in terms of carcinogenic risk, and what evidence supports this classification?
The International Agency for Research on Cancer (IARC) classifies this compound as Group 2B ("possibly carcinogenic to humans") based on sufficient evidence of carcinogenicity in animal models. For example, rat lung implantation studies showed a 29% incidence of squamous cell carcinoma at 1.0 mg/d doses, with tumorigenicity linked to DNA adduct formation . However, human epidemiological data remain inadequate, relying on indirect evidence from its presence in tobacco smoke and urban pollutants .
What metabolic pathways contribute to this compound's carcinogenicity, and how do interspecies differences affect experimental outcomes?
This compound is metabolically activated by cytochrome P450 enzymes (e.g., CYP1A1) to form trans-(–)-(10R,11R)-dihydrodiol, which is further oxidized to the bay-region diol-epoxide, the ultimate carcinogen binding to DNA . Notably, human CYP1A1 exhibits higher regioselectivity for 10,11-dihydrodiol formation compared to rat isoforms, influencing susceptibility differences in models . Studies must account for these metabolic variations when extrapolating rodent data to human risk assessments.
How can researchers resolve contradictions in carcinogenicity data across studies involving this compound?
Discrepancies often arise from methodological variability, such as differences in dosing regimens, purity of the compound, or model selection. For instance, early mouse oral studies reported no tumors but lacked details on purity and total dose, rendering them inconclusive . Rigorous experimental design should standardize parameters like administration route (e.g., intratracheal vs. dermal), include positive controls (e.g., benzo[a]pyrene), and validate compound purity via spectroscopic methods .
What are the primary environmental or occupational exposure sources of this compound?
This compound is a minor component of PAH mixtures in tobacco smoke, coal tar, and urban air particulate matter . Occupational exposure risks are highest in industries involving coal gasification, asphalt production, or aluminum smelting. Environmental monitoring in these settings should prioritize air and soil sampling, followed by HPLC or GC-MS analysis .
What in vitro models are suitable for assessing this compound's genotoxicity?
The Salmonella typhimurium reverse mutation assay (Ames test) with metabolic activation (S9 fraction) is widely used to detect frameshift mutations (e.g., in strain TA98) . Mammalian cell systems, such as Chinese hamster ovary (CHO) cells, can evaluate chromosomal aberrations or micronucleus formation. For mechanistic studies, lung cell lines (e.g., A549) are preferred to model DNA adduct formation observed in vivo .
How do structural features of this compound influence its reactivity and interaction with biological macromolecules?
The bay-region diol-epoxide metabolite of this compound forms covalent adducts with DNA guanine residues, driven by its planar aromatic structure and electron-deficient epoxide ring . Comparative studies with dibenz[a,j]acridine (Group 2A) suggest that nitrogen atom positioning alters metabolic activation efficiency and DNA-binding affinity, explaining differences in carcinogenic potency .
What considerations are critical when designing in vivo studies to evaluate this compound's carcinogenicity?
Key factors include:
- Dose selection : Subchronic vs. chronic exposure regimens to mimic real-world scenarios.
- Endpoint specificity : Histopathological evaluation of target organs (e.g., lung, skin) alongside biomarkers like DNA adducts or serum cytokines .
- Metabolic relevance : Use of humanized CYP1A1 transgenic models to bridge rodent-human extrapolation gaps .
- Positive/Negative controls : Inclusion of benzo[a]pyrene (Group 1 carcinogen) and vehicle controls to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
